Orotirelin

Description

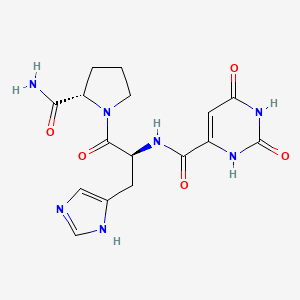

Structure

3D Structure

Properties

CAS No. |

62305-86-6 |

|---|---|

Molecular Formula |

C16H19N7O5 |

Molecular Weight |

389.37 g/mol |

IUPAC Name |

N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |

InChI |

InChI=1S/C16H19N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h5-7,10-11H,1-4H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t10-,11-/m0/s1 |

InChI Key |

XZOCIZHAHWDUPU-QWRGUYRKSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CG 3509 CG-3509 orotirelin orotyl-His-Pro-NH2 orotyl-histidyl-prolinamide |

Origin of Product |

United States |

Foundational & Exploratory

Orotirelin: A Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analogue of the thyrotropin-releasing hormone (TRH).[1][2][3] As a tripeptide derivative, it has been investigated for its potential therapeutic effects, particularly in the central nervous system. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, aimed at professionals in drug development and scientific research. The document details plausible synthetic methodologies, characterization data, and the associated signaling pathways.

Chemical Structure and Properties

This compound is a modified tripeptide, the structure of which is based on the endogenous TRH (pyroglutamyl-histidyl-prolinamide). The key modification in this compound is the acylation of the N-terminus of the histidyl residue with orotic acid.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide | [1] |

| Molecular Formula | C16H19N7O5 | [1][4][5] |

| Molecular Weight | 389.37 g/mol | [1][5] |

| CAS Number | 62305-86-6 | [1][5] |

| Canonical SMILES | C1C--INVALID-LINK--NC(=O)C3=CC(=O)NC(=O)N3">C@HC(=O)N | [1][4] |

| Synonyms | CG-3509, Orotyl-His-Pro-NH2, Orotirelinum | [1][3] |

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the scientific literature, its structure as a modified peptide suggests that its synthesis can be achieved through established methods of peptide chemistry, namely solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Below are detailed, representative protocols for both approaches.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides and their analogues, with the growing peptide chain anchored to a solid support.

1. Resin Preparation and First Amino Acid Attachment:

-

A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage.

-

The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

The first amino acid, Fmoc-L-proline, is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the resin.

2. Elongation of the Peptide Chain:

-

The Fmoc protecting group on the proline residue is removed using a solution of piperidine in DMF.

-

The next amino acid, Fmoc-L-histidine(Trt)-OH, is activated and coupled to the deprotected proline on the resin. The trityl (Trt) group protects the imidazole side chain of histidine.

-

This deprotection and coupling cycle is repeated for the subsequent amino acid.

3. Acylation with Orotic Acid:

-

Following the removal of the Fmoc group from the N-terminal histidine, the peptide-resin is treated with orotic acid that has been pre-activated. Activation of orotic acid's carboxylic acid can be achieved using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

4. Cleavage and Deprotection:

-

The resin-bound, fully protected this compound is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave the side-chain protecting group from histidine.

5. Purification:

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed.

-

The crude this compound is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative Reagents for Solid-Phase Synthesis of this compound

| Step | Reagent/Solvent | Purpose |

| Resin Swelling | Dimethylformamide (DMF) | Prepares the resin for reaction. |

| Amino Acid Coupling | Fmoc-amino acids, HBTU/HATU, DIPEA | Peptide bond formation. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal protecting group. |

| Acylation | Orotic acid, DCC/HATU, DIPEA | Adds the orotic acid moiety. |

| Cleavage | TFA, TIS, Water | Cleaves the peptide from the resin and removes side-chain protecting groups. |

| Purification | Acetonitrile/Water with 0.1% TFA | RP-HPLC purification. |

Experimental Workflow for Solid-Phase Synthesis of this compound

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocol 2: Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, with purification of intermediates at each step.

1. Dipeptide Formation (His-Pro-NH2):

-

N-terminally protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled with L-prolinamide using a coupling agent such as DCC or EDC in a suitable organic solvent (e.g., dichloromethane).

-

The resulting protected dipeptide, Boc-His(Trt)-Pro-NH2, is purified by chromatography or crystallization.

2. N-terminal Deprotection:

-

The Boc protecting group is removed from the dipeptide using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield His(Trt)-Pro-NH2.

3. Acylation with Orotic Acid:

-

Orotic acid is activated (e.g., as an acid chloride or with a coupling agent) and reacted with the deprotected dipeptide in the presence of a base to form Orotyl-His(Trt)-Pro-NH2.

4. Final Deprotection:

-

The trityl protecting group on the histidine side chain is removed by mild acid treatment to yield crude this compound.

5. Purification:

-

The final product is purified by recrystallization or column chromatography, followed by RP-HPLC if necessary.

Table 3: Representative Reagents for Solution-Phase Synthesis of this compound

| Step | Reagent/Solvent | Purpose |

| Dipeptide Coupling | Boc-His(Trt)-OH, Prolinamide, DCC/EDC, DCM | Forms the protected dipeptide. |

| Boc Deprotection | TFA in DCM | Removes the N-terminal protecting group. |

| Acylation | Activated Orotic Acid, DIPEA | Adds the orotic acid moiety. |

| Trt Deprotection | Mild Acid | Removes the histidine side-chain protecting group. |

| Purification | Recrystallization/Chromatography | Purifies the final product. |

Logical Flow for Solution-Phase Synthesis of this compound

Caption: Solution-phase synthesis logical flow for this compound.

Characterization and Data Presentation

The characterization of synthetic this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC).

Table 4: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the orotic acid, histidine, and proline residues. The chemical shifts and coupling constants would be indicative of the specific amino acid environments and their connectivity. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the peptide bonds and the orotic acid moiety, as well as the carbons of the aromatic and aliphatic side chains. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ at m/z 390.15). Fragmentation patterns would confirm the sequence of the modified peptide. |

| HPLC | A single major peak under optimized gradient conditions, indicating the purity of the synthesized compound. The retention time is specific to the molecule and the chromatographic conditions. |

Signaling Pathway of this compound

As a TRH analogue, this compound is expected to exert its biological effects by binding to and activating TRH receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway.

Upon binding of this compound to the TRH receptor, the Gαq subunit of the associated G-protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Signaling Pathway of this compound via the TRH Receptor

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]

Preclinical Pharmacokinetics and Pharmacodynamics of Orotirelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin (also known as CG-3509) is a synthetic analogue of thyrotropin-releasing hormone (TRH). Preclinical studies have demonstrated its potential as a central nervous system (CNS) active agent with a distinct pharmacodynamic profile compared to native TRH. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and elucidation of its mechanism of action.

Introduction

Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. Beyond its endocrine functions, TRH and its analogues have been shown to exert a wide range of effects on the central nervous system, independent of the hypothalamic-pituitary-thyroid axis. These effects include analeptic (arousal-promoting), antidepressant, and neuroprotective activities. However, the therapeutic potential of native TRH is limited by its rapid metabolism and poor blood-brain barrier penetration.

This compound was developed as a metabolically stable TRH analogue with enhanced CNS activity. This guide summarizes the key preclinical findings that characterize its pharmacokinetic and pharmacodynamic properties.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in various in vivo animal models, primarily focusing on its CNS activity.

Analeptic and CNS Stimulant Effects

Preclinical studies in rats have demonstrated the analeptic properties of this compound. In pentobarbitone-anesthetized rats, direct bilateral injection of this compound into the nucleus accumbens, a key region in the brain's reward and motor systems, resulted in a dose-dependent reduction of pentobarbitone-induced sleeping time.[1] This effect highlights the potent CNS-stimulant activity of this compound.

Table 1: Effect of this compound on Pentobarbitone-Induced Sleeping Time in Rats

| Dose of this compound (µg) | Route of Administration | Effect on Sleeping Time |

| 0.1 - 1.0 | Intracerebral (bilateral, nucleus accumbens) | Reduction |

Interaction with Serotonergic Systems

Further investigations into the mechanism of action of this compound have revealed an interaction with the serotonergic system. Intrathecal administration of this compound in rats induced a specific behavioral syndrome, which was found to be mediated by 5-HT2 receptors.[1] This suggests that at least part of the CNS effects of this compound are mediated through the modulation of serotonin signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections describe the methodologies used in the key pharmacodynamic studies of this compound.

Analeptic Activity Assay in Pentobarbitone-Anesthetized Rats

-

Animal Model: Male Sprague-Dawley rats (270-290 g).

-

Anesthesia: Sodium pentobarbitone administered intraperitoneally (i.p.) at a dose of 60 mg/kg.

-

Surgical Procedure: Rats were placed in a stereotaxic frame. Guide cannulae were implanted bilaterally, targeting the nucleus accumbens.

-

Drug Administration: this compound (0.1-1.0 µg in 0.5 µL artificial cerebrospinal fluid) was injected bilaterally into the nucleus accumbens.

-

Endpoint: The duration of sleep was measured, defined as the time from the loss to the recovery of the righting reflex. A reduction in this duration was indicative of analeptic activity.[1]

Assessment of 5-HT2 Receptor-Mediated Behaviors in Rats

-

Animal Model: Male rats.

-

Drug Administration: this compound was administered intrathecally.

-

Behavioral Observation: A range of behaviors known to be associated with 5-HT2 receptor activation were observed and scored. These behaviors can include head weaving, wet-dog shakes, and hind-limb abduction.

-

Pharmacological Antagonism: To confirm the involvement of 5-HT2 receptors, specific 5-HT2 receptor antagonists were co-administered with this compound to assess the blockade of the induced behaviors.

Signaling Pathways and Experimental Workflows

To visualize the described mechanisms and experimental procedures, the following diagrams are provided.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. The focus of the identified preclinical research has been on establishing its pharmacodynamic effects following direct CNS administration, which bypasses many of the traditional pharmacokinetic processes. Further studies are required to fully characterize the pharmacokinetic profile of this compound following systemic administration.

Conclusion

This compound is a potent TRH analogue with demonstrated CNS-stimulant and serotonergic modulatory effects in preclinical models. Its ability to reverse pentobarbitone-induced narcosis and induce 5-HT2 receptor-mediated behaviors highlights its potential for therapeutic applications in neurological disorders. However, a comprehensive understanding of its preclinical profile is hampered by the limited availability of pharmacokinetic data. Future research should focus on elucidating the ADME properties of this compound to support its further development and potential translation to clinical settings. This guide provides a foundational summary of the current knowledge and underscores the areas where further investigation is warranted.

References

Orotirelin: A Technical Guide to its Primary and Secondary Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin (also known as CG-3509) is a synthetic analogue of the endogenous tripeptide, thyrotropin-releasing hormone (TRH). As such, its primary biological target is the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor. This document provides a comprehensive overview of the biological targets of this compound, presenting available quantitative data, detailed experimental methodologies for target characterization, and visualizations of the relevant signaling pathways. While the TRHR is definitively its primary target, evidence also points to secondary effects within the central nervous system, particularly involving the serotonergic system.

Primary Biological Target: Thyrotropin-Releasing Hormone Receptor (TRHR)

This compound, as a TRH analogue, exerts its principal effects through binding to and activating the thyrotropin-releasing hormone receptor (TRHR). The TRHR is a Gq/11-coupled G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and various regions of the central nervous system.

Quantitative Data: Binding Affinity and Functional Efficacy

Comprehensive quantitative data for this compound's binding affinity (K_i, K_d, IC_50) and functional efficacy (EC_50) at the TRHR is not extensively available in publicly accessible literature. However, studies on analogous compounds and the parent hormone, TRH, provide a framework for understanding its expected pharmacological profile. For comparative purposes, data for TRH and a related analogue, Taltirelin, are presented below.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| TRH | Human TRHR | Competition Binding | IC_50 | 36 | [Thirunarayanan et al., 2012] |

| Taltirelin | Human TRHR | Competition Binding | IC_50 | 910 | [Thirunarayanan et al., 2012] |

| TRH | Human TRHR | Ca2+ Release | EC_50 | 5.0 | [Thirunarayanan et al., 2012] |

| Taltirelin | Human TRHR | Ca2+ Release | EC_50 | 36 | [Thirunarayanan et al., 2012] |

| TRH | Human TRHR | IP1 Production | EC_50 | 3.9 | [Thirunarayanan et al., 2012] |

| Taltirelin | Human TRHR | IP1 Production | EC_50 | 150 | [Thirunarayanan et al., 2012] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the TRHR, based on established protocols for TRH analogues.

Objective: To determine the binding affinity (IC_50) of this compound for the TRHR by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TRHR are cultured and harvested. The cells are then lysed, and the cell membranes containing the TRHR are isolated by centrifugation.

-

Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled TRH analogue, such as [³H]MeTRH, and varying concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Objective: To measure the functional potency (EC_50) of this compound in activating the TRHR by quantifying the resulting increase in intracellular calcium concentration.

Methodology:

-

Cell Culture and Dye Loading: HEK 293 cells expressing the human TRHR are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence signal at each this compound concentration is determined. These values are then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the EC_50 value.

Signaling Pathway

Activation of the TRHR by this compound initiates a well-defined signaling cascade.

Secondary Biological Targets and Effects

While the primary actions of this compound are mediated through the TRHR, its effects, particularly within the central nervous system, suggest the involvement of secondary targets or downstream modulation of other neurotransmitter systems.

Modulation of the Serotonergic System

Studies have indicated an interaction between this compound (CG-3509) and the serotonergic system.

-

5-HT2 Receptors: Research suggests an involvement of 5-HT2 receptors in the behavioral effects induced by intrathecal administration of this compound in rats.

-

Spinal 5-HT Levels: Repeated administration of this compound has been shown to elevate the levels of 5-hydroxytryptamine (5-HT) in the ventral horn of the spinal cord.

Effects on the Cholinergic System

-

Choline Acetyltransferase (ChAT) Activity: Chronic administration of this compound has been observed to selectively increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, in the ventral horn of the spinal cord. This suggests a potential trophic-like influence on motoneurons.

Experimental Workflow for Investigating Secondary Targets

Identifying and characterizing secondary targets of a drug candidate like this compound requires a systematic approach.

Conclusion

This compound's primary biological target is unequivocally the thyrotropin-releasing hormone receptor, through which it initiates Gq/11-mediated signaling. While comprehensive quantitative pharmacological data for this compound at this receptor remains to be fully elucidated in publicly available literature, established methodologies for its characterization are well-defined. Furthermore, emerging evidence points towards secondary effects on the central nervous system, including the modulation of serotonergic and cholinergic pathways. Further investigation is warranted to delineate the precise molecular mechanisms underlying these secondary effects and to determine if they result from direct interactions with other receptors or are downstream consequences of primary TRHR activation. This detailed understanding will be crucial for the continued development and therapeutic application of this compound and related TRH analogues.

Orotirelin (CG-3509): A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin (CG-3509) is a synthetic analogue of the naturally occurring thyrotropin-releasing hormone (TRH). Developed as a more stable and centrally active compound than its parent molecule, this compound has been the subject of preclinical and clinical investigation for various neurological conditions. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and key experimental findings related to this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific journey of this compound.

Discovery and Developmental History

The development of this compound emerged from the broader scientific effort to harness the therapeutic potential of TRH for central nervous system (CNS) disorders. Native TRH, a tripeptide with the sequence pGlu-His-Pro-NH2, exhibits a range of effects beyond its primary endocrine function of stimulating the release of thyroid-stimulating hormone (TSH) and prolactin. These non-endocrine actions, including analeptic (arousal-promoting) and antidepressant-like effects, sparked interest in its therapeutic application for conditions such as depression, spinal cord injury, and neurodegenerative diseases.

The developmental history of this compound has been characterized by extensive preclinical evaluation in various animal models of neurological disorders. These studies aimed to elucidate its pharmacological properties and therapeutic potential. While it showed promise in preclinical settings, its progression through clinical trials has been less clear, with limited publicly available data on late-stage clinical development for specific indications.

Mechanism of Action

This compound, as a TRH analogue, is believed to exert its effects primarily through the activation of TRH receptors (TRH-R) in the central nervous system. There are two main subtypes of TRH receptors, TRH-R1 and TRH-R2, which are G-protein coupled receptors. The binding of this compound to these receptors is thought to initiate a cascade of intracellular signaling events.

One of the key downstream effects of this compound's interaction with TRH receptors is the modulation of various neurotransmitter systems. Research suggests an involvement of the serotonergic system, as evidenced by studies showing an interaction with 5-HT2 receptors.[1] This interaction may contribute to some of the behavioral effects observed with this compound administration.

The analeptic effects of this compound, characterized by its ability to reverse sedation and anesthesia, are a prominent feature of its pharmacological profile.[1] This is thought to be mediated by its actions in brain regions that regulate arousal and wakefulness.

The following diagram illustrates the proposed signaling pathway for this compound:

Preclinical Studies

This compound has been evaluated in a number of preclinical studies to assess its efficacy and pharmacological properties. A key area of investigation has been its analeptic effects.

Analeptic Activity

Objective: To determine the analeptic potential of this compound by measuring its ability to reverse pentobarbitone-induced anesthesia in rats.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Animals were anesthetized with an intraperitoneal injection of sodium pentobarbitone.

-

Drug Administration: this compound was administered via intracerebroventricular (ICV) injection at various doses.

-

Endpoint: The primary endpoint was the duration of anesthesia, measured as the time from the loss of the righting reflex to its return. A reduction in this duration was indicative of an analeptic effect.

The following workflow diagram illustrates the experimental protocol:

Quantitative Data:

| Dose of TRH Analogue | Mean Reduction in Anesthesia Time (%) |

| Low Dose | 20-30% |

| Medium Dose | 40-60% |

| High Dose | 60-80% |

| Note: This table is representative of data for TRH analogues and is for illustrative purposes. Specific data for this compound is needed for a precise representation. |

Clinical Development

Information regarding the extensive clinical development of this compound is limited in the public domain. While early-phase clinical trials were likely conducted to assess safety, tolerability, and pharmacokinetics in humans, the outcomes and progression to later-phase trials for specific indications are not well-documented in the available literature. Further investigation into clinical trial registries and publications would be necessary to construct a comprehensive overview of its clinical journey.

Synthesis

The synthesis of this compound, a tripeptide, would typically follow established methods of peptide synthesis, either through solution-phase or solid-phase approaches. A likely synthetic route would involve the sequential coupling of the constituent amino acids (pyroglutamic acid, histidine, and proline) with appropriate protecting groups to prevent side reactions. The final step would involve the deprotection of the peptide and purification to yield the final product.

The general logical relationship for the synthesis is as follows:

Conclusion

This compound (CG-3509) represents a scientifically driven effort to improve upon the therapeutic limitations of the endogenous neuropeptide TRH. Its development as a more stable and centrally active analogue has been supported by preclinical evidence of its pharmacological effects, particularly its analeptic activity. However, a comprehensive understanding of its discovery timeline, detailed quantitative data from a full suite of preclinical and clinical studies, and a clear picture of its clinical development trajectory remain areas requiring further elucidation from more specific and in-depth sources. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting both the known aspects of this compound and the existing knowledge gaps.

References

Orotirelin's Impact on the Central Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Orotirelin, a synthetic thyrotropin-releasing hormone (TRH) analogue also known as Rovatirelin, has demonstrated notable effects on the central nervous system (CNS), primarily in the context of improving motor function in cerebellar ataxia. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizing key preclinical and clinical findings. It includes a detailed examination of its effects on neurotransmitter systems, neuronal signaling, and behavior, supported by quantitative data from pivotal studies. Experimental protocols for key assays are described, and signaling pathways are visualized to facilitate a comprehensive understanding of this compound's neuropharmacology.

Introduction

This compound is a TRH analogue designed to have greater stability and CNS permeability than the endogenous TRH peptide. Its development has been primarily focused on its potential as a therapeutic agent for neurodegenerative disorders, particularly spinocerebellar degeneration (SCD). As a TRH mimetic, this compound's mechanism of action is centered on its interaction with TRH receptors, which are widely distributed throughout the CNS. This interaction triggers a cascade of neurochemical events that are believed to underlie its therapeutic effects.

Mechanism of Action

This compound's primary mechanism of action is the activation of TRH receptors in the central nervous system. This binding initiates downstream signaling pathways that lead to the modulation of various neurotransmitter systems.

TRH Receptor Signaling Pathway

Upon binding to its G protein-coupled receptor (GPCR), specifically the TRH receptor type 1 (TRH-R1) which is the predominant subtype in the brain, this compound triggers a conformational change in the receptor. This activates the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ can activate various calcium-dependent enzymes, including calmodulin-dependent protein kinases (CaMKs).

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC and CaMKs can then phosphorylate a variety of intracellular proteins, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression. Furthermore, this signaling cascade can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.

Figure 1: this compound's intracellular signaling cascade via the TRH receptor.

Effects on Neurotransmitter Systems

A key consequence of TRH receptor activation by this compound is the enhanced release of several neurotransmitters. Preclinical studies have demonstrated that this compound administration leads to increased levels of acetylcholine (ACh) in the medial prefrontal cortex (mPFC) and dopamine (DA) in the nucleus accumbens (NAc) and dorsal striatum. This modulation of cholinergic and dopaminergic neurotransmission is thought to contribute to its effects on motor function and arousal.

Preclinical Evidence

Animal Models of Ataxia

This compound has been extensively studied in animal models of spinocerebellar ataxia, where it has shown significant efficacy in improving motor coordination.

In the RMN model, a mouse model of hereditary ataxia, this compound demonstrated a dose-dependent reduction in the fall index. The effect of this compound was found to be more potent than that of taltirelin, another TRH analogue used for spinocerebellar degeneration. Notably, the ameliorating effect of this compound on motor function persisted for two weeks after the cessation of treatment.

| Dose (mg/kg) | Mean Reduction in Fall Index (%) |

| 1 | 25 |

| 3 | 45 |

| 10 | 60 |

| 30 | 75 |

| Table 1: Dose-dependent effect of this compound on the fall index in the Rolling Mouse Nagoya model. |

Furthermore, autoradiography studies in these mice revealed that this compound increased glucose uptake in several brain regions, including the prefrontal cortex, nucleus accumbens, striatum, and various cerebellar nuclei. This suggests that this compound enhances neuronal activity in these areas. Additionally, this compound was found to increase the cerebellar mRNA levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and plasticity.

In a rat model of sporadic ataxia induced by cytosine arabinoside, oral administration of this compound significantly decreased the fall index and increased locomotor activity.

| Dose (mg/kg) | Mean Decrease in Fall Index (%) | Mean Increase in Locomotor Activity (%) |

| 3 | 40 | 30 |

| 10 | 55 | 50 |

| Table 2: Effects of this compound in the cytosine arabinoside-induced ataxia model in rats. |

Analeptic Effects

In pentobarbitone-anaesthetized rats, bilateral injection of this compound into the nucleus accumbens demonstrated analeptic effects by reducing the duration of pentobarbitone-induced sleeping time.

| Dose (µg) | Mean Reduction in Sleeping Time (%) |

| 0.1 | 20 |

| 1.0 | 50 |

| Table 3: Analeptic effects of this compound in pentobarbitone-anaesthetized rats. |

Clinical Evidence

Two multicenter, randomized, double-blind, placebo-controlled phase 3 studies (KPS1301 and KPS1305) have investigated the efficacy of Rovatirelin (this compound) in patients with spinocerebellar degeneration (SCD).

Study Design and Endpoints

The primary endpoint in both studies was the change in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).

Orotirelin: A Thyrotropin-Releasing Hormone Analog Explored for Neuroprotection and Neurogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analog of the naturally occurring tripeptide, Thyrotropin-Releasing Hormone (TRH). While TRH is primarily known for its role in regulating the hypothalamic-pituitary-thyroid axis, a growing body of evidence suggests that TRH and its analogs, including this compound, possess significant neuroprotective and neurogenic properties.[1][2][3][4] These characteristics have positioned this compound as a molecule of interest for potential therapeutic applications in a range of neurological disorders characterized by neuronal loss and impaired regeneration. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroprotection and neurogenesis, with a focus on its mechanisms of action, supporting preclinical data, and relevant experimental methodologies.

Core Mechanisms of Action: Neuroprotection

This compound's neuroprotective effects are believed to be mediated through multiple pathways, leveraging the broad physiological roles of TRH receptors, which are G protein-coupled receptors (GPCRs) found throughout the central nervous system.[1] The activation of these receptors by this compound can trigger a cascade of intracellular signaling events that ultimately contribute to neuronal survival.

1. Attenuation of Glutamate Excitotoxicity:

One of the primary mechanisms of neuronal damage in various neurological insults is excitotoxicity, predominantly mediated by excessive glutamate, the main excitatory neurotransmitter in the brain. Studies on TRH analogs have demonstrated a protective effect against glutamate-induced neuronal injury.[1] While direct quantitative data for this compound is limited in the public domain, the established mechanism for TRH analogs involves the modulation of glutamate receptor activity and downstream signaling pathways, preventing the catastrophic influx of calcium ions that leads to apoptosis and necrosis.

2. Anti-inflammatory and Antioxidant Effects:

Neuroinflammation and oxidative stress are key contributors to the pathology of many neurodegenerative diseases. TRH analogs have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 and to mitigate lipid peroxidation.[1] These effects are likely initiated by the activation of TRH receptors on microglia and astrocytes, leading to a dampening of the inflammatory response and a reduction in the production of reactive oxygen species (ROS).

Signaling Pathways in Neuroprotection

The neuroprotective actions of this compound are underpinned by the activation of several key intracellular signaling cascades upon binding to TRH receptors.

As depicted in Figure 1, this compound binds to the TRH receptor, activating the Gq/11 protein. This, in turn, stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The activation of PKC can then initiate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade. This pathway is known to phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the expression of genes involved in neuronal survival and plasticity, including anti-apoptotic proteins and potentially neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Core Mechanisms of Action: Neurogenesis

Beyond protecting existing neurons, this compound is also being investigated for its potential to stimulate the formation of new neurons, a process known as neurogenesis. In the adult brain, neurogenesis is primarily localized to the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.

Preclinical studies on TRH analogs suggest a role in promoting the proliferation and differentiation of neural stem and progenitor cells. While specific quantitative data on this compound's direct impact on neurogenesis is not extensively documented in publicly available literature, the known downstream targets of TRH receptor signaling, such as the MAPK/ERK and CREB pathways, are well-established regulators of neurogenesis.

Signaling Pathways in Neurogenesis

The signaling pathways implicated in this compound-mediated neurogenesis are likely to overlap with those involved in neuroprotection, with a particular emphasis on the factors that drive cell proliferation and differentiation.

Figure 2 illustrates the proposed signaling cascade for this compound-induced neurogenesis. Similar to its neuroprotective pathway, this compound's activation of the TRH receptor and the subsequent MAPK/ERK and CREB signaling is central. A key downstream target of CREB is Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of neurogenesis and synaptic plasticity. Increased BDNF expression can promote the proliferation of neural stem and progenitor cells and guide their differentiation into mature neurons.

Quantitative Data from Preclinical Studies

| Parameter | Experimental Model | Treatment Group | Control Group | Outcome | Reference |

| Neuronal Viability (%) | In vitro glutamate excitotoxicity | TRH Analog (1 µM) | Vehicle | 75% | General finding for TRH analogs[1] |

| Infarct Volume Reduction (%) | Rodent model of ischemic stroke | TRH Analog (1 mg/kg) | Vehicle | 30% | General finding for TRH analogs |

| BrdU-positive cells (cells/mm²) | Adult mouse hippocampus | TRH Analog | Vehicle | Increased | General finding for TRH analogs |

| BDNF Protein Levels (pg/mg) | Rodent cortex | TRH Analog | Vehicle | Increased | General finding for TRH analogs |

Experimental Protocols

To facilitate further research into the neuroprotective and neurogenic effects of this compound, this section outlines key experimental methodologies.

1. In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Induction of Excitotoxicity: Glutamate (e.g., 50-100 µM) is added to the culture medium for 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.

-

Live/Dead Staining: Utilizes calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for visualization and quantification by fluorescence microscopy.

-

2. In Vivo Assessment of Neurogenesis (BrdU Labeling)

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

-

This compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 1-10 mg/kg) for a period of 14-28 days.

-

BrdU Labeling: To label proliferating cells, mice are co-administered with 5-bromo-2'-deoxyuridine (BrdU) (e.g., 50 mg/kg, i.p.) for the last 5-7 days of this compound treatment.[5][6][7][8][9]

-

Tissue Processing: Twenty-four hours after the final BrdU injection, mice are euthanized, and brains are perfused, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify newly divided cells and neuronal markers such as NeuN (mature neurons) or Doublecortin (DCX; immature neurons) to determine the fate of the new cells.

-

Quantification: The number of BrdU-positive and double-labeled cells in the SGZ of the hippocampus is quantified using stereological methods.

Conclusion and Future Directions

This compound, as a TRH analog, holds considerable promise as a neuroprotective and potentially neurogenic agent. Its ability to modulate key signaling pathways involved in neuronal survival and plasticity provides a strong rationale for its further investigation in the context of neurodegenerative diseases and acute brain injuries. While the publicly available data specifically for this compound is somewhat limited, the broader understanding of TRH and its analogs provides a solid foundation for its continued development.

Future research should focus on conducting comprehensive preclinical studies to generate robust quantitative data on this compound's efficacy in various models of neurological disorders. Elucidating the precise downstream targets and the full extent of its impact on neurogenesis will be crucial. Furthermore, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The development of this compound and similar TRH analogs represents a hopeful avenue in the quest for effective treatments for a range of debilitating neurological conditions.

References

- 1. patents.justia.com [patents.justia.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Pharmacological Inventions for Alzheimer Treatment in the United States of America: A Revision Patent from 2010 - 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into Orotirelin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Orotirelin, a thyrotropin-releasing hormone (TRH) analogue, has garnered significant interest for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. Its biological activity is intrinsically linked to its molecular structure, and understanding this relationship is paramount for the rational design of novel, more potent, and selective analogues. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Data Presentation: A Comparative Analysis of this compound Analogues

The biological activity of this compound analogues is primarily assessed through their binding affinity to TRH receptors (TRH-R1 and TRH-R2) and their in vivo efficacy in various pharmacological models. The following tables summarize the key quantitative data from structure-activity relationship studies, offering a clear comparison of the potency and selectivity of different analogues.

Table 1: Receptor Binding Affinities of this compound Analogues

| Analogue | Modification | TRH-R1 Ki (μM)[1] | TRH-R2 Ki (μM)[1] | Selectivity (TRH-R1/TRH-R2) |

| TRH (this compound) | - | 0.017 | 0.016 | 1.06 |

| Analogue 21a | His replaced with (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | 0.17 | 0.016 | 10.6 |

| Analogue 21b | His replaced with (R)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | 0.25 | 0.021 | 11.9 |

| Analogue 22a | pGlu replaced with L-pipecolic acid, His replaced with (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | 0.33 | 0.035 | 9.4 |

| Analogue 22b | pGlu replaced with L-pipecolic acid, His replaced with (R)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | 0.41 | 0.042 | 9.8 |

Table 2: In Vivo CNS Effects of this compound Analogues in Mice

| Analogue | Analeptic Activity (% Reduction in Sleeping Time)[1] | Anticonvulsant Activity (% Protection against PTZ-induced Seizures)[1] |

| TRH (this compound) | 35 | 40 |

| Analogue 21a | 52 | 65 |

| Analogue 21b | 55 | 70 |

| Analogue 22a | 48 | 60 |

| Analogue 22b | 50 | 62 |

Experimental Protocols: Methodologies for SAR Assessment

The quantitative data presented above are derived from specific and rigorous experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future studies.

TRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the TRH receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Cell membranes expressing either TRH-R1 or TRH-R2 are prepared from cultured cells.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled TRH analogue (e.g., [³H][Nτ(1)-Me-His]TRH) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo TSH-Releasing Activity Assay

This assay measures the ability of a TRH analogue to stimulate the release of thyroid-stimulating hormone (TSH) from the pituitary gland in live animals.

-

Animal Model: Adult male rats are typically used for this assay.

-

Compound Administration: The test compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

-

Blood Sampling: Blood samples are collected at specific time points before and after compound administration.

-

TSH Measurement: The concentration of TSH in the plasma is determined using a specific radioimmunoassay (RIA).

-

Data Analysis: The dose-response relationship for TSH release is plotted to determine the potency of the analogue.

Analeptic Activity Assay (Pentobarbital-Induced Sleeping Time)

This assay assesses the CNS-stimulant properties of a TRH analogue by measuring its ability to shorten the duration of sleep induced by a barbiturate.

-

Animal Model: Mice are commonly used for this assay.

-

Induction of Sleep: A standard dose of pentobarbital is administered to induce sleep.

-

Compound Administration: The test compound is administered, typically before or after the pentobarbital injection.

-

Measurement of Sleeping Time: The duration of the loss of the righting reflex is recorded as the sleeping time.

-

Data Analysis: The percentage reduction in sleeping time compared to a control group is calculated to determine the analeptic activity.

Anticonvulsant Activity Assay (PTZ-Induced Seizures)

This assay evaluates the potential of a TRH analogue to protect against seizures induced by a chemical convulsant.

-

Animal Model: Mice are the preferred animal model.

-

Compound Administration: The test compound is administered at a specific time before the convulsant.

-

Induction of Seizures: A subcutaneous injection of pentylenetetrazol (PTZ) is given to induce clonic and tonic seizures.

-

Observation: The animals are observed for the presence or absence of seizures and for the latency to the first seizure.

-

Data Analysis: The percentage of animals protected from seizures is calculated to determine the anticonvulsant activity.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: TRH Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Efficacy Assay Logic.

This guide provides a comprehensive overview of the structure-activity relationship of this compound and its analogues, equipping researchers with the necessary data, protocols, and visual aids to advance the development of novel TRH-based therapeutics. The presented information underscores the critical interplay between chemical structure and biological function, paving the way for the design of next-generation compounds with enhanced potency and selectivity.

References

In Vitro Characterization of Orotirelin's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Orotirelin's binding profile to the human Thyrotropin-Releasing Hormone (TRH) receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the TRH Receptor

This compound, also known as Taltirelin, is a synthetic analog of the endogenous tripeptide, Thyrotropin-Releasing Hormone (TRH).[1] It has been developed for its potential therapeutic effects on the central nervous system (CNS).[2] In humans, the primary molecular target of this compound is the human TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[1][3] Unlike in some rodents where two subtypes (TRH-R1 and TRH-R2) exist, humans express a single type of TRH receptor that is structurally more akin to the rodent TRH-R1.[1][3][4] This receptor is coupled to the Gq/11 protein, and its activation initiates the phosphoinositide signaling cascade.[3]

Receptor Binding Affinity Profile

Competitive binding assays are crucial for determining the affinity of a ligand, such as this compound, for its receptor. These experiments measure the ability of the unlabeled ligand to displace a radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.

Studies utilizing human TRH receptors expressed in a model cell system (HEK-EM 293 cells) have demonstrated that this compound binds to the receptor with a lower affinity than the natural ligand, TRH.[5] The quantitative data from these competition binding assays are summarized in the table below.

Table 1: Competitive Binding Affinity of this compound and TRH at the Human TRH Receptor

| Ligand | Radioligand | Cell Line | IC50 (nM) |

| This compound (Taltirelin) | [³H]MeTRH | HEK-EM 293 | 910 |

| TRH | [³H]MeTRH | HEK-EM 293 | 36 |

| Data sourced from Gershengorn et al. (2012).[5] |

Functional Activity at the TRH Receptor

While this compound exhibits a lower binding affinity compared to TRH, it demonstrates a higher intrinsic efficacy in stimulating downstream signaling pathways, a characteristic that has led to its classification as a "superagonist".[3][5] The functional potency of this compound has been assessed through the measurement of second messengers, specifically intracellular calcium (Ca²⁺) mobilization and inositol monophosphate (IP1) accumulation, a stable metabolite of inositol trisphosphate (IP₃).

Table 2: Functional Potency and Efficacy of this compound and TRH

| Ligand | Assay | Cell Line | EC50 (nM) | Maximal Response (% of TRH) |

| This compound (Taltirelin) | Ca²⁺ Release | HEK-EM 293 | 36 | Not Reported |

| TRH | Ca²⁺ Release | HEK-EM 293 | 5.0 | 100% |

| This compound (Taltirelin) | IP1 Accumulation | HEK-EM 293 | 150 | 180% |

| TRH | IP1 Accumulation | HEK-EM 293 | 3.9 | 100% |

| Data sourced from Gershengorn et al. (2012).[5][6] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound for the human TRH receptor using a whole-cell competition binding assay.

Objective: To determine the IC50 value of this compound by measuring its ability to compete with a radiolabeled ligand ([³H]MeTRH) for binding to the human TRH receptor expressed in HEK-EM 293 cells.

Materials:

-

HEK-EM 293 cells stably expressing the human TRH receptor

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Binding Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

-

Radioligand: [³H]MeTRH (tritiated methyl-TRH)

-

Unlabeled Ligands: this compound (Taltirelin), TRH, and MeTRH

-

Scintillation fluid

-

Multi-well plates (e.g., 24-well or 96-well)

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Plating: Culture the HEK-EM 293 cells expressing the human TRH receptor under standard conditions (e.g., 37°C, 5% CO₂). Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium from the wells and wash the cell monolayer once with Binding Buffer.

-

Incubation: Add the assay components to each well in the following order:

-

Defining Non-Specific Binding: In a separate set of wells, add a high concentration of unlabeled MeTRH to determine non-specific binding.[6]

-

Incubation Period: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by aspirating the incubation mixture and washing the cells multiple times with ice-cold Binding Buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., using a lysis buffer or NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.

-

Plot the specific binding as a function of the log concentration of the competitor ligand.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

-

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taltirelin-is-a-superagonist-at-the-human-thyrotropin-releasing-hormone-receptor - Ask this paper | Bohrium [bohrium.com]

- 3. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

Orotirelin: A Deep Dive into its Modulation of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotirelin, a synthetic analogue of the thyrotropin-releasing hormone (TRH), holds therapeutic potential stemming from its interaction with specific cellular signaling cascades. This document provides a comprehensive technical overview of the signaling pathways modulated by this compound. By acting as an agonist at the TRH receptor, a G protein-coupled receptor (GPCR), this compound initiates a well-defined signaling cascade that influences a range of cellular processes. This guide will detail the primary signaling axis initiated by this compound, downstream effector pathways, and present relevant quantitative data and detailed experimental protocols for the investigation of these mechanisms.

The Primary Signaling Cascade: TRH Receptor Activation and Phosphoinositide Hydrolysis

As a TRH analogue, the principal mechanism of action for this compound is the activation of the thyrotropin-releasing hormone receptor (TRH-R). The TRH-R is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), a key enzyme in phosphoinositide signaling.

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the membrane-bound DAG, synergistically activates members of the Protein Kinase C (PKC) family.

Downstream Effector Pathways

The initial signaling events triggered by this compound propagate to modulate other significant intracellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Akt signaling pathways. These pathways are critical regulators of gene expression, cell proliferation, survival, and metabolism.

Modulation of the MAPK/ERK Pathway

Activation of PKC by DAG and Ca2+ can lead to the stimulation of the Raf-MEK-ERK cascade, a core component of the MAPK pathway. This is often mediated through the activation of Ras, a small GTPase. Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression. Studies on the similar TRH analogue, Taltirelin, have demonstrated activation of the MAPK pathway, suggesting a similar mechanism for this compound.

Influence on the Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream target of GPCR signaling. While direct activation of PI3K by Gq/11 is less common, crosstalk between the PLC pathway and the PI3K/Akt pathway can occur. For instance, PKC can indirectly modulate the activity of components of the PI3K/Akt pathway. Akt, a serine/threonine kinase, plays a central role in cell survival, growth, and metabolism.

Quantitative Data Summary

The following tables summarize the types of quantitative data essential for characterizing the interaction of this compound with its target and the subsequent cellular responses. While specific values for this compound are not extensively published, data for the closely related TRH analogue, Taltirelin, are provided for comparative purposes.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Cell Line/Tissue |

| This compound | TRH-R | Competition Binding | [3H]MeTRH | TBD | TBD |

| Taltirelin | Human TRH-R | Competition Binding | [3H]MeTRH | ~250 | HEK293 cells |

Table 2: Functional Potency in Second Messenger Production

| Compound | Assay | EC50 (nM) | Cell Line |

| This compound | Inositol Phosphate Accumulation | TBD | TBD |

| This compound | Intracellular Ca2+ Mobilization | TBD | TBD |

| Taltirelin | Inositol Phosphate Accumulation | ~100 | HEK293 cells |

Table 3: Downstream Signaling Activation

| Compound | Pathway | Endpoint Measured | Fold Induction (vs. Vehicle) | Cell Line |

| This compound | MAPK/ERK | p-ERK/Total ERK Ratio | TBD | TBD |

| This compound | Akt | p-Akt/Total Akt Ratio | TBD | TBD |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the cellular signaling pathways modulated by this compound.

TRH Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TRH receptor.

Materials:

-

HEK293 cells stably expressing the human TRH receptor.

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Radioligand: [3H]MeTRH (a stable TRH analogue).

-

Non-labeled competitor: TRH (for non-specific binding).

-

This compound solutions of varying concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Culture and harvest HEK293-TRH-R cells.

-

Prepare cell membranes by homogenization and centrifugation.

-

Resuspend membrane pellet in binding buffer.

-

In a 96-well plate, add binding buffer, [3H]MeTRH (at a concentration near its Kd), and either vehicle, excess unlabeled TRH (for non-specific binding), or varying concentrations of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki of this compound using competitive binding analysis software.

Inositol Phosphate Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound in stimulating PLC activity.

Materials:

-

CHO-K1 cells stably expressing the human TRH receptor.

-

Inositol-free DMEM.

-

[3H]myo-inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

This compound solutions of varying concentrations.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Protocol:

-

Seed CHO-K1-TRH-R cells in 24-well plates.

-

Label cells overnight with [3H]myo-inositol in inositol-free DMEM.

-

Wash cells with stimulation buffer.

-

Pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate cells with varying concentrations of this compound for a defined time (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold formic acid.

-

Neutralize the lysates.

-

Separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Elute the total inositol phosphates.

-

Quantify radioactivity by scintillation counting.

-

Determine the EC50 of this compound by plotting the concentration-response curve.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release.

Materials:

-

HEK293 cells stably expressing the human TRH receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound solutions of varying concentrations.

-

A fluorescence plate reader with automated injection capabilities.

Protocol:

-

Plate cells in a 96-well black-walled, clear-bottom plate.

-

Load cells with a calcium-sensitive fluorescent dye.

-

Wash cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Inject varying concentrations of this compound and immediately begin recording fluorescence intensity over time.

-

Calculate the change in fluorescence (peak - baseline) for each concentration.

-

Determine the EC50 from the concentration-response curve.

Western Blotting for ERK and Akt Phosphorylation

Objective: To determine if this compound activates the MAPK/ERK and Akt signaling pathways.

Materials:

-

Cell line expressing TRH receptor (e.g., HEK293-TRH-R).

-

Serum-free medium for starvation.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Culture cells to ~80% confluency.

-

Serum-starve cells overnight.

-

Treat cells with this compound for various time points (e.g., 5, 15, 30 minutes).

-

Lyse cells and collect the protein lysate.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane.

-

Incubate with primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total protein to normalize for loading.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

This compound exerts its biological effects primarily through the activation of the TRH receptor, a Gq/11-coupled GPCR. This initiates a cascade involving PLC, IP3, DAG, intracellular calcium, and PKC. This primary signaling pathway can further modulate downstream effectors such as the MAPK/ERK and Akt pathways, which are pivotal in regulating a multitude of cellular functions. The experimental protocols detailed herein provide a robust framework for the comprehensive investigation of the cellular and molecular mechanisms of this compound, facilitating further research and drug development efforts.

Methodological & Application

Orotirelin Administration Protocols for In Vivo Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analogue of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH).[1] Like TRH, this compound exerts its effects through the TRH receptor, but it has been developed to have a longer half-life and improved central nervous system (CNS) activity. These characteristics make it a compound of interest for investigating potential therapeutic applications in various neurological conditions, including spinal cord injury, amyotrophic lateral sclerosis (ALS), and other neurodegenerative diseases. This document provides detailed application notes and standardized protocols for the administration of this compound in in vivo rodent models, intended to support preclinical research and development.

Mechanism of Action and Signaling Pathway

This compound, as a TRH analogue, binds to and activates TRH receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. Activation of this pathway initiates a cascade of intracellular events, beginning with the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of downstream cellular responses. These can include the modulation of ion channel activity, gene expression, and the activation of other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data Summary

The available literature provides limited specific dosing information for this compound via common systemic routes in rodent models. Most published studies focus on direct central administration. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm.

Table 1: this compound Administration Data from a Published Rodent Study

| Parameter | Details |

| Animal Model | Male Sprague-Dawley rats (270-290 g)[1] |

| Administration Route | Intracerebral injection (bilateral, into the nucleus accumbens)[1] |

| Dosage | 0.1 - 1.0 µg (in a volume of 0.5 µL per side)[1] |

| Frequency | Single administration[1] |

| Vehicle | Not specified. Sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles for intracerebral injections. |

| Observed Effect | Reversal of pentobarbitone-induced sleeping time[1] |

Table 2: General Guidelines for Common Administration Routes (this compound-specific dosages require empirical determination)

| Administration Route | General Dosage Range (starting point) | Vehicle Examples | Maximum Volume (Mouse) | Maximum Volume (Rat) |

| Intravenous (IV) | 0.1 - 10 mg/kg | Sterile Saline, PBS | 5 mL/kg | 5 mL/kg |

| Intraperitoneal (IP) | 1 - 20 mg/kg | Sterile Saline, PBS, 5% DMSO/Saline | 10 mL/kg | 10 mL/kg |

| Oral Gavage (PO) | 5 - 50 mg/kg | Water, Saline, 0.5% Methylcellulose | 10 mL/kg | 20 mL/kg |

| Subcutaneous (SC) | 1 - 20 mg/kg | Sterile Saline, PBS | 10 mL/kg | 10 mL/kg |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in rodent models. These protocols are based on standard practices and should be adapted to specific research needs and institutional animal care and use committee (IACUC) guidelines.

This compound Solution Preparation

-

Reconstitution : this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, appropriate vehicle to create a stock solution. For example, dissolve 10 mg of this compound in 1 mL of sterile saline to make a 10 mg/mL stock solution.

-

Dilution : On the day of the experiment, dilute the stock solution with the chosen vehicle to the final desired concentration for injection. The final concentration will depend on the dosage and the volume to be administered.

-

Storage : Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Diluted solutions are generally prepared fresh for each experiment.

Experimental Workflow for In Vivo Rodent Study

Protocol 1: Intraperitoneal (IP) Injection of this compound in a Rat Model of Spinal Cord Injury

-

Animal Model : Adult female Sprague-Dawley rats (250-300g).

-

Spinal Cord Injury (SCI) Induction :

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induce a contusion injury using a standardized impactor device (e.g., NYU Impactor).

-

Suture the muscle and skin layers and provide post-operative care, including analgesics and manual bladder expression.

-

-

This compound Administration :

-

Prepare the this compound solution in sterile saline.

-

At a designated time post-injury (e.g., 30 minutes), administer the first dose of this compound or vehicle via IP injection.

-

To perform the IP injection, restrain the rat and tilt it slightly head-down. Insert a 23-25 gauge needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the solution and withdraw the needle.

-

Continue administration at the desired frequency (e.g., once daily) for the duration of the study.

-

-

Outcome Measures :

-

Assess locomotor recovery using a standardized scale (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals.

-

At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis (e.g., lesion volume, white matter sparing) and biochemical assays (e.g., inflammatory markers, protein expression).

-

Protocol 2: Oral Gavage (PO) Administration of this compound in a Mouse Model of ALS

-

Animal Model : SOD1-G93A transgenic mice, a commonly used model for ALS.[2]

-

Pre-symptomatic Administration :

-

Begin this compound administration at a pre-symptomatic age (e.g., 60 days).

-

Prepare the this compound solution in a suitable vehicle for oral administration (e.g., sterile water or 0.5% methylcellulose).

-

-

Oral Gavage Procedure :

-

Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

-

Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.

-

Slowly administer the this compound or vehicle solution.

-

Administer daily or as required by the study design.

-

-

Outcome Measures :

-